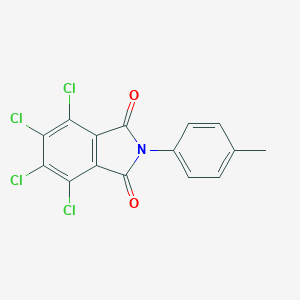
4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen
Vorbereitungsmethoden
The synthesis of 4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the chlorination of a suitable isoindole precursor, followed by the introduction of the 4-methylphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong chlorinating agents and Lewis acids as catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Research has shown that this compound exhibits biological activity, making it a candidate for the development of new pharmaceuticals. It has been investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Due to its biological activity, the compound is being explored for therapeutic applications. Studies have focused on its ability to inhibit certain enzymes or pathways involved in disease progression.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting normal cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell growth or proliferation. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione can be compared with other isoindole derivatives, such as:
4,5,6,7-tetrachloro-2-phenyl-1H-isoindole-1,3(2H)-dione: This compound lacks the 4-methyl group, which may affect its reactivity and biological activity.
4,5,6,7-tetrachloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione: The presence of a methoxy group instead of a methyl group can influence the compound’s chemical properties and interactions with biological targets.
4,5,6,7-tetrachloro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione: The nitro group introduces additional reactivity, potentially leading to different biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
56016-12-7 |
|---|---|
Molekularformel |
C15H7Cl4NO2 |
Molekulargewicht |
375g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H7Cl4NO2/c1-6-2-4-7(5-3-6)20-14(21)8-9(15(20)22)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
InChI-Schlüssel |
IAUZEQNFBSIHQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


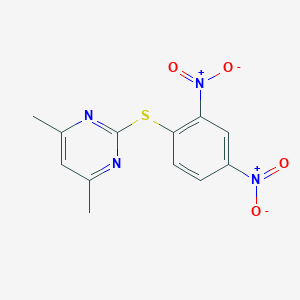
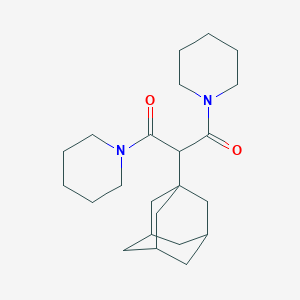
![4-[(benzylsulfanyl)(phenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B377242.png)
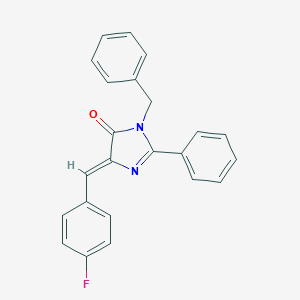
![N-[amino(diphenyl)phosphoranylidene]benzenesulfonamide](/img/structure/B377246.png)


![(3Z)-3-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-chromene-2,4(3H)-dione](/img/structure/B377251.png)
![N-[morpholin-4-yl(diphenyl)-lambda5-phosphanylidene]benzenesulfonamide](/img/structure/B377252.png)
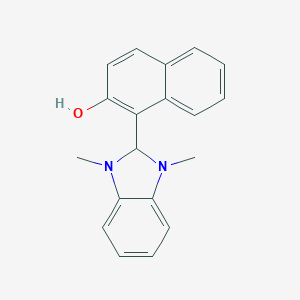
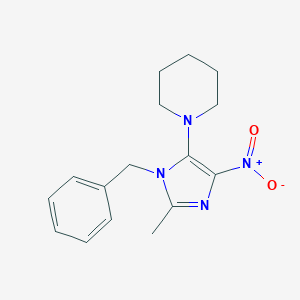
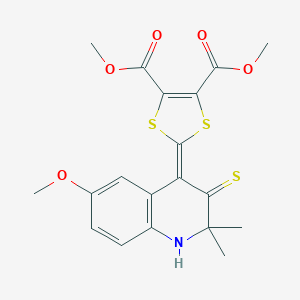
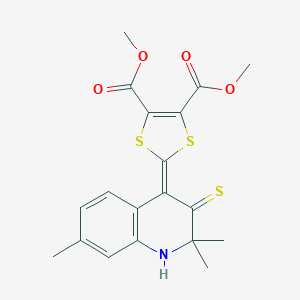
![2-[2-(2-phenylvinyl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B377260.png)
